Salicylic (2-phenylethylidene)hydrazide
Overview
Description
Salicylic (2-phenylethylidene)hydrazide is a chemical compound with the molecular formula C15H14N2O2 and a molecular weight of 254.291 g/mol It is a derivative of salicylic acid, where the hydrazide group is substituted with a 2-phenylethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Salicylic (2-phenylethylidene)hydrazide can be synthesized through a condensation reaction between salicylic hydrazide and 2-phenylethylidene . The reaction typically involves refluxing the reactants in a suitable solvent such as ethanol or methanol, often in the presence of an acid catalyst like acetic acid to facilitate the condensation process . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Salicylic (2-phenylethylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted hydrazides or other functionalized derivatives .
Scientific Research Applications
Salicylic (2-phenylethylidene)hydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of salicylic (2-phenylethylidene)hydrazide involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by interacting with specific cellular proteins and enzymes . The compound may also inhibit certain enzymes involved in cell proliferation, thereby reducing the growth of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Salicylic hydrazide: A simpler derivative of salicylic acid with a hydrazide group.
Salicylic (cyclopentylidene)hydrazide: Another derivative with a cyclopentylidene moiety.
Salicylic (1-methyloctylidene)hydrazide: A derivative with a 1-methyloctylidene group.
Uniqueness
Salicylic (2-phenylethylidene)hydrazide is unique due to the presence of the 2-phenylethylidene group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a pharmacologically active compound, particularly in anticancer research .
Properties
IUPAC Name |
2-hydroxy-N-[(E)-2-phenylethylideneamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-14-9-5-4-8-13(14)15(19)17-16-11-10-12-6-2-1-3-7-12/h1-9,11,18H,10H2,(H,17,19)/b16-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLZMAMMBJYULF-LFIBNONCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC=NNC(=O)C2=CC=CC=C2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C/C=N/NC(=O)C2=CC=CC=C2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109310-91-0 | |
Record name | SALICYLIC (2-PHENYLETHYLIDENE)HYDRAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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